molecular formula C16H24BrN3O B4661825 N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide

N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide

Cat. No.: B4661825
M. Wt: 354.28 g/mol
InChI Key: NCHKKLNFMRDPMX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a pentyl chain and a carboxamide group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O/c1-2-3-4-8-19-9-11-20(12-10-19)16(21)18-15-7-5-6-14(17)13-15/h5-7,13H,2-4,8-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHKKLNFMRDPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine precursors.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 3-bromophenyl halides and piperazine.

    Attachment of the pentyl chain: The pentyl chain can be attached through alkylation reactions using pentyl halides.

    Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the piperazine derivative with appropriate carboxylic acid derivatives or isocyanates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated synthesis equipment, controlled reaction environments, and efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for biological receptors and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as an antimicrobial, anticancer, or neuroactive agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-4-methylpiperazine-1-carboxamide: Similar structure with a methyl group instead of a pentyl chain.

    N-(3-bromophenyl)-4-ethylpiperazine-1-carboxamide: Similar structure with an ethyl group instead of a pentyl chain.

    N-(3-bromophenyl)-4-propylpiperazine-1-carboxamide: Similar structure with a propyl group instead of a pentyl chain.

Uniqueness

N-(3-bromophenyl)-4-pentylpiperazine-1-carboxamide is unique due to the presence of the pentyl chain, which may influence its lipophilicity, membrane permeability, and overall biological activity. The specific combination of the bromophenyl group, piperazine ring, and pentyl chain contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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